molecular formula C20H13ClN2O4S B3643248 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 378216-10-5

2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3643248
CAS No.: 378216-10-5
M. Wt: 412.8 g/mol
InChI Key: XZRWQTOQXNSOTF-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a chromen-3-yl group, and a thiazol-2-yl group . These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromene ring (a fused ring system consisting of a benzene ring and a pyran ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a chlorophenoxy group (a chlorine atom bonded to a phenyl ring, which is in turn bonded to an oxygen atom) .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the chromene ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar thiazole ring and the chlorophenoxy group might increase the compound’s solubility in polar solvents .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4S/c21-13-5-7-14(8-6-13)26-10-18(24)23-20-22-16(11-28-20)15-9-12-3-1-2-4-17(12)27-19(15)25/h1-9,11H,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRWQTOQXNSOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142791
Record name 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378216-10-5
Record name 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378216-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

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